molecular formula C19H20N2O3S B2853827 1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 630065-28-0

1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2853827
CAS No.: 630065-28-0
M. Wt: 356.44
InChI Key: WGPKZZJWTCTEPH-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Photochromic and Magnetic Properties

A study by Cao et al. (2015) on mononuclear bisthienylethene-cobalt(II) complexes, which are structurally related to the specified compound, demonstrated slow magnetic relaxation and photochromic behavior. These complexes exhibit color change upon irradiation with light, indicating their potential in photoresponsive materials and magnetic storage applications Cao et al., 2015.

Luminescence Sensing

Shi et al. (2015) synthesized lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, showing characteristic sharp emission bands sensitive to benzaldehyde derivatives. This property suggests their use as fluorescence sensors for chemical detection Shi et al., 2015.

Synthesis and Structural Analysis

Ellis et al. (1972) discussed the preparation and structure of trans-fused ureas derived from perhydro-trans-thieno[3,4-d]imidazol-2-one SS-dioxides, providing foundational knowledge on the synthesis routes and crystallographic analysis of similar compounds Ellis et al., 1972.

Computational and Spectroscopic Studies

Salassa et al. (2008) performed computational and spectroscopic studies on new Rhenium(I) complexes containing pyridylimidazo[1,5-a]pyridine ligands. Their research, focusing on charge transfer and dual emission by fine-tuning of excited states, reveals insights into the electronic structures and photophysical properties of imidazole-based compounds Salassa et al., 2008.

Heteroleptic Ir(III) Complexes

Cao et al. (2015) also explored heteroleptic Ir(III) complexes based on 2-(2,4-difluorophenyl)-pyridine and bisthienylethene. These complexes display unique luminescence and photochromic properties, highlighting their potential in the development of optical materials and sensors Cao et al., 2015.

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13-7-6-10-16(14(13)2)21-18-12-25(23,24)11-17(18)20(19(21)22)15-8-4-3-5-9-15/h3-10,17-18H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPKZZJWTCTEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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